Cas no 1197-18-8 (Tranexamic acid)

Tranexamic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tranexamic acid
- trans-4-Aminomethylcyclohexane-1-carboxylate
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- Amstat
- amcha
- trans-cyclohexanecarboxylic acid
- (1R,4r)-4-(aminomethyl)cyclohexanecarboxylic acid
- 4-(Aminomethyl)cyclohexanecarboxylic acid (trans-)
- 4-(Aminomethyl)cyclohexanecarboxylic acid
- AMCA,AMCHA,HAKU
- Tranesamic acid
- AMCA
- HAKU
- TAMCHA
- Cyklokapron
- Tranexamsaeure
- Trans AMCHA
- Tranhexamic acid
- Transamin
- Amikapron
- Anvitoff
- Cyclocapron
- Ugurol
- trans-Amcha
- Frenolyse
- Rikavarin
- Trasamlon
- Emorhalt
- Tranexan
- Carxamin
- Mastop
- Rikavarin-S
- Exacyl
- tranexmic acid
- Hexapromin
- Transamlon
- Hexatron
- Spiramin
- Tranex
- trans-4-Aminomethylcyclohexane-1-carboxylic acid
- trans-Tranexamic acid
- Acidum t
- Raceanisodamine
- Tranexamic acid
-
- MDL: MFCD00001466
- نواة داخلي: 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
- مفتاح Inchi: GYDJEQRTZSCIOI-UHFFFAOYSA-N
- ابتسامات: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O
- برن: 2207452
حساب السمة
- نوعية دقيقة: 157.11000
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 139
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: -2
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 63.3
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1.0806 (rough estimate)
- نقطة انصهار: >300 °C (lit.)
- نقطة الغليان: 300.2°C at 760 mmHg
- نقطة الوميض: 135.357℃
- انكسار: 1.4186 (estimate)
- معامل توزيع المياه: 1g/6ml
- بسا: 63.32000
- لوغب: 1.53640
- الذوبان: It can be dissolved in water, acid and alkali, and almost insoluble in ethanol, acetone, chloroform or diethyl ether.
- ميرك: 9569
Tranexamic acid أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261-P305+P351+P338
- رقم نقل البضائع الخطرة:UN 1993 3/PG 2
- WGK ألمانيا:2
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26; S36; S37/39
- رتكس:GU8400000
-
تحديد البضائع الخطرة:
- فئة التعبئة والتغليف:II
- سمية:LD50 in mice, rats (mg/kg): 1500, 1200 i.v. (Melander)
- ظروف التخزين:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- مستوى الخطر:3
- مستوى الخطر:IRRITANT
- فئة التعبئة والتغليف:II
- مصطلح خطر:R36/37/38
- فترة الضمان:3
Tranexamic acid بيانات الجمارك
- رمز النظام المنسق:2922499990
- بيانات الجمارك:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Tranexamic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21742-50g |
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 97% |
1197-18-8 | 97% | 50g |
¥2007.00 | 2023-03-06 | |
Enamine | EN300-121703-2.5g |
(1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-18-8 | 95% | 2.5g |
$27.0 | 2023-05-02 | |
TRC | T714505-50g |
Tranexamic Acid |
1197-18-8 | 50g |
$164.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111900-100g |
Tranexamic acid |
1197-18-8 | 98% | 100g |
¥196.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009440-100g |
Tranexamic acid |
1197-18-8 | 98% | 100g |
¥188 | 2024-05-26 | |
Life Chemicals | F8886-7867-5g |
rel-(1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-18-8 | 95%+ | 5g |
$60.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111900-10g |
Tranexamic acid |
1197-18-8 | 98% | 10g |
¥63.90 | 2023-09-04 | |
BAI LING WEI Technology Co., Ltd. | 121740-10G |
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 99% |
1197-18-8 | 99% | 10G |
¥ 155 | 2022-04-26 | |
TRC | T714505-50mg |
Tranexamic Acid |
1197-18-8 | 50mg |
$ 57.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54020-25g |
Tranexamic acid |
1197-18-8 | 25g |
¥78.0 | 2021-09-07 |
Tranexamic acid الموردين
Tranexamic acid الوثائق ذات الصلة
-
Arezou Mohammadinezhad,Batool Akhlaghinia New J. Chem. 2019 43 15525
-
Wenhua Bi,Nicolas Louvain,Nicolas Mercier,Jer?me Luc,Bouchta Sahraoui CrystEngComm 2007 9 298
-
Sujit Dutta,Ji-Ae Park,Jae-Chang Jung,Yongmin Chang,Tae-Jeong Kim Gd-complexes of DTPA-bis(amide) conjugates of tranexamic acid and its esters with high relaxivity and stability for magnetic resonance imaging. Sujit Dutta Ji-Ae Park Jae-Chang Jung Yongmin Chang Tae-Jeong Kim Dalton Trans. 2008 2199
-
Hiader A. J. Al Lawati,Mira M. Al-Nadabi,Gouri B. Varma,Fakhr Eldin O. Suliman Anal. Methods 2013 5 6205
-
Fengbiao Chen,Fei Gao,Jiang Zhong,Liang Shen,Yangju Lin Mater. Chem. Front. 2020 4 2723
معلومات إضافية عن Tranexamic acid
Tranexamic Acid (1197-18-8): Chemical Structure and Pharmacological Properties
Tranexamic acid (TXA), with the CAS number 1197-18-8, is a synthetic derivative of the amino acid lysine, widely recognized for its antifibrinolytic properties. Its molecular formula is C8H15NO2, and it functions by competitively inhibiting the activation of plasminogen to plasmin, thereby reducing excessive bleeding. This mechanism has made it a cornerstone in trauma care, surgical procedures, and gynecological applications. Recent studies highlight its role in reducing mortality in hemorrhage cases, particularly in postpartum hemorrhage (PPH), a leading cause of maternal death globally. Researchers are also exploring its potential in dermatology, such as treating melasma and post-inflammatory hyperpigmentation, due to its ability to inhibit melanocyte activity. The drug's low toxicity profile and cost-effectiveness further enhance its appeal in both clinical and research settings.
Tranexamic Acid (1197-18-8): Clinical Applications and Recent Advances
In clinical practice, Tranexamic acid (1197-18-8) is primarily used to manage acute bleeding episodes, including those associated with trauma, surgery, and hereditary angioedema. A landmark WHO study confirmed its efficacy in reducing bleeding-related deaths by up to 30% when administered promptly. Beyond hemorrhage control, TXA has gained traction in aesthetic medicine, with topical formulations showing promise for skin brightening and reducing dark spots. Emerging research investigates its anti-inflammatory effects in conditions like rosacea and acne. However, debates persist regarding optimal dosing regimens, particularly in pediatric populations and chronic use cases. Pharmaceutical innovations, such as extended-release formulations and combination therapies with tranexamic acid, are under active development to expand its therapeutic scope.
Tranexamic Acid (1197-18-8): Safety Profile and Drug Interactions
While Tranexamic acid (1197-18-8) is generally well-tolerated, its safety profile requires careful consideration in specific populations. Common side effects include gastrointestinal disturbances and mild hypotension, whereas rare but serious risks involve thromboembolic events, particularly in patients with a history of clotting disorders. Recent pharmacovigilance data emphasizes the importance of renal function monitoring, as 90% of the drug is excreted unchanged in urine. Notably, concurrent use with oral contraceptives or coagulation factors may amplify thrombotic risks. Dermatological applications, however, demonstrate minimal systemic absorption when used topically, making it a safer option for long-term skin treatments. Ongoing studies aim to refine risk stratification protocols to maximize patient safety across diverse applications.
Tranexamic Acid (1197-18-8): Future Research and Market Trends
The global market for Tranexamic acid (1197-18-8) is projected to grow significantly, driven by its expanding off-label uses and inclusion in WHO Essential Medicines List. Current research focuses on novel delivery systems, such as microneedle patches for transdermal administration and nanoparticle carriers for targeted action. In oncology, preliminary studies suggest TXA may mitigate chemotherapy-induced bleeding in thrombocytopenic patients. Additionally, its neuroprotective potential in traumatic brain injury (TBI) models is under investigation, though clinical evidence remains inconclusive. The rise of cosmeceutical products containing tranexamic acid reflects consumer demand for evidence-based skincare solutions. As patent expirations loom, generic manufacturers are poised to enhance accessibility, particularly in low-resource settings where hemorrhage management remains a critical challenge.
1197-18-8 (Tranexamic acid) منتجات ذات صلة
- 70795-45-8(cis-1,2-Cyclohexanedimethanamine)
- 56-91-7(4-(Aminomethyl)benzoic acid)
- 701-54-2(4-(Aminomethyl)cyclohexanecarboxylic Acid)
- 215597-45-8(2-(aminomethyl)cyclopropanecarboxylic acid)
- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)
- 330838-52-3(4-(Aminomethyl)-1-cyclohexene-1-carboxylic Acid(Tranexamic acid Impurity))
- 13064-83-0(trans-4-methylcyclohexane-1-carboxylic acid)
- 34675-84-8(3-(4-((trans-4-(Aminomethyl)cyclohexanecarbonyl)oxy)phenyl)propanoic acid)
- 1057343-95-9(4-Aminoadamantane-1-carboxylic acid)
- 1343891-25-7(4-methyl-2-(2-methylbut-3-yn-2-yl)aminobenzoic acid)

